2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride
CAS No.: 1346602-95-6
Cat. No.: VC0121456
Molecular Formula: C13H17ClF3N
Molecular Weight: 279.731
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346602-95-6 |
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Molecular Formula | C13H17ClF3N |
Molecular Weight | 279.731 |
IUPAC Name | 2-[3-(trifluoromethyl)phenyl]azepane;hydrochloride |
Standard InChI | InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12;/h4-6,9,12,17H,1-3,7-8H2;1H |
Standard InChI Key | NFKPRZPZIJHIFK-UHFFFAOYSA-N |
SMILES | C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride, also known as Hexahydro-2-[3-(trifluoromethyl)phenyl]-1H-azepine hydrochloride, is a heterocyclic compound featuring a seven-membered azepane ring with a 3-(trifluoromethyl)phenyl substituent at the 2-position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in various solvents compared to its free base form .
The compound exhibits several key structural characteristics that influence its chemical behavior and potential applications:
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The azepane (hexahydro-1H-azepine) ring provides a flexible seven-membered nitrogen-containing heterocycle
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The trifluoromethyl group on the phenyl ring increases lipophilicity and metabolic stability
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The hydrochloride salt formation improves solubility in polar solvents
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride:
It is worth noting that there appears to be a discrepancy in CAS numbers between different sources, with both 1346602-95-6 and 383131-08-6 being associated with this compound in the literature . This may be due to different registration events or slight variations in structure interpretation.
Structural Characteristics
The molecular structure of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride features several important elements that define its chemical behavior:
Direct Coupling Approaches
The synthesis likely involves reaction between a 3-(trifluoromethyl)phenyl halide or other activated derivative with an azepane under basic conditions. This coupling approach typically proceeds through:
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Deprotonation of the azepane nitrogen using a strong base
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Nucleophilic substitution reaction with the electrophilic aryl component
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Acid-mediated salt formation to produce the hydrochloride derivative
Based on similar compounds, the reaction conditions might include:
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Base: Sodium hydride, potassium carbonate, or triethylamine
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Solvent: Tetrahydrofuran, N,N-dimethylformamide, or acetonitrile
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Temperature: Room temperature to 80°C
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Reaction time: Several hours to overnight
Reductive Amination Route
Another plausible synthetic pathway involves reductive amination between a 3-(trifluoromethyl)benzaldehyde and azepane:
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Condensation of azepane with 3-(trifluoromethyl)benzaldehyde to form an imine intermediate
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Reduction using sodium cyanoborohydride, sodium triacetoxyborohydride, or hydrogen with a palladium catalyst
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Treatment with hydrogen chloride to form the hydrochloride salt
Chemical Reactivity and Transformations
The reactivity of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride is governed by both the azepane nitrogen and the trifluoromethyl-substituted phenyl ring.
Nucleophilic Reactions
The nitrogen atom in the azepane ring, after conversion to its free base form, can participate in various nucleophilic reactions:
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Acylation with acid chlorides or anhydrides
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Alkylation with alkyl halides
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Carbamate formation with chloroformates
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Conjugate addition to α,β-unsaturated systems
These transformations allow for the preparation of diverse derivatives with modified pharmacological properties.
Positional Isomerism
The meta-substitution pattern of the trifluoromethyl group creates distinctive electronic and steric environments compared to ortho- or para-substituted analogs. Research on similar compounds indicates that:
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Meta-substitution provides a unique distribution of electron density
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The trifluoromethyl group's position influences binding interactions with biological targets
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Positional isomers often display significantly different pharmacological profiles
Structural Comparisons with Related Compounds
Understanding 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride's properties can be enhanced by comparing it with structurally related compounds.
Positional Isomers
The table below compares our compound with its positional isomers:
Ring Size Variations
Comparing the azepane system with other nitrogen heterocycles illuminates the impact of ring size:
Comparison with Unfluorinated Analogs
The impact of the trifluoromethyl group becomes apparent when comparing with unfluorinated analogs:
Compound | Substituent | Impact on Properties |
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2-(3-(Trifluoromethyl)phenyl)azepane HCl | CF₃ | Enhanced lipophilicity, metabolic stability, electron-withdrawing |
2-(3-Methylphenyl)azepane HCl | CH₃ | More lipophilic than unsubstituted, electron-donating, susceptible to metabolism |
2-Phenylazepane HCl | H | Basic reference structure, lower lipophilicity |
Analytical Characterization
Analytical methods for the characterization of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride are critical for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR)
Expected ¹H NMR features:
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Complex multiplet signals from the azepane ring (δ ≈ 1.5-2.2 ppm)
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Characteristic pattern for the 3-substituted phenyl protons (δ ≈ 7.0-7.8 ppm)
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Signal for the CH proton at the azepane-phenyl junction (δ ≈ 3.5-4.5 ppm)
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Broad signal for the NH proton (variable, δ ≈ 9-10 ppm for the hydrochloride)
¹⁹F NMR would show a characteristic signal for the trifluoromethyl group (approximately -63 ppm relative to CFCl₃).
Infrared Spectroscopy
Key expected IR absorption bands:
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N-H stretching (3300-3500 cm⁻¹)
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C-H stretching (2800-3000 cm⁻¹)
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C-F stretching (1000-1400 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) using:
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Reverse phase C18 column
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Mobile phase consisting of acetonitrile/water with 0.1% trifluoroacetic acid
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UV detection at approximately 254-280 nm
Gas chromatography may also be suitable for the free base form, potentially using:
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5% phenyl-methylpolysiloxane column
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Temperature program from approximately 150-250°C
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Flame ionization or mass selective detection
Research Developments and Future Prospects
The unique structural features of 2-(3-(Trifluoromethyl)phenyl)azepane hydrochloride position it as a compound of interest for various applications and further research.
Synthetic Methodology Advancements
Recent advancements in synthetic methodologies may enhance access to this compound class:
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Development of catalytic methods for direct C-H functionalization
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Stereoselective approaches to create enantiomerically pure derivatives
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Flow chemistry techniques for scale-up and process optimization
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Green chemistry approaches reducing waste and hazardous reagents
Structure-Activity Relationship Studies
Future research may focus on structure-activity relationship (SAR) studies to optimize biological activity:
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